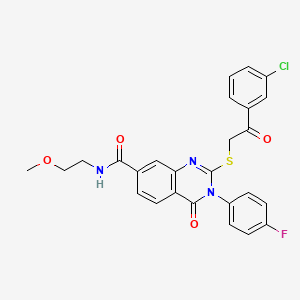
2-((2-(3-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-(3-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C26H21ClFN3O4S and its molecular weight is 525.98. The purity is usually 95%.
BenchChem offers high-quality 2-((2-(3-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-(3-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
This compound falls within the broader category of quinazoline derivatives, which have been extensively studied for their antimicrobial properties. Quinazolinones, in general, have shown promising results in combating various bacterial and fungal infections. For instance, the synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones, which are structurally related to the compound , highlight the potential of these molecules as antibacterial and antifungal agents. These synthesized compounds were tested against a range of pathogens, demonstrating their efficacy in inhibiting microbial growth (N. Patel & S. D. Patel, 2010).
Another study elaborated on the antimicrobial activity of quinazolinone derivatives, showcasing their effectiveness against both gram-positive and gram-negative bacteria as well as fungal species. The structure-activity relationship analysis provided insights into the molecular features contributing to their antimicrobial potency (N. Desai, A. Dodiya, & P. N. Shihora, 2011).
Antitubercular Activity
The fight against tuberculosis (TB) has also benefited from the exploration of quinazoline derivatives. Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were synthesized and evaluated for their antitubercular activity, offering new avenues for TB treatment. These compounds demonstrated significant inhibitory effects against Mycobacterium tuberculosis, indicating their potential as antitubercular agents with low cytotoxicity profiles (Sandeep Kumar Marvadi et al., 2020).
Anticonvulsant and Antimicrobial Activities
Further research into thioxoquinazolinone derivatives has unveiled their dual potential as antimicrobial and anticonvulsant agents. A series of novel derivatives were synthesized and evaluated, showing broad-spectrum activity against various bacterial and fungal pathogens. Additionally, some compounds exhibited potent anticonvulsant activity, underscoring the versatility of quinazolinone derivatives in medicinal chemistry (A. Rajasekaran, V. Rajamanickam, & S. Darlinquine, 2013).
Eigenschaften
IUPAC Name |
2-[2-(3-chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-N-(2-methoxyethyl)-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClFN3O4S/c1-35-12-11-29-24(33)17-5-10-21-22(14-17)30-26(31(25(21)34)20-8-6-19(28)7-9-20)36-15-23(32)16-3-2-4-18(27)13-16/h2-10,13-14H,11-12,15H2,1H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIDWFVNUMGNBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClFN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(3-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

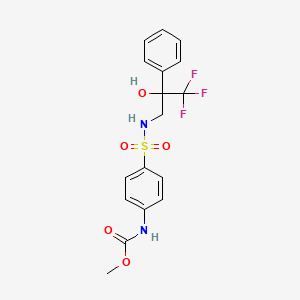

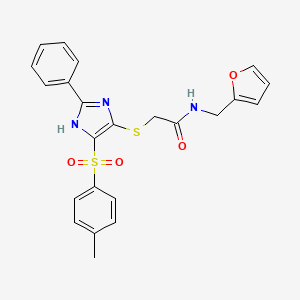
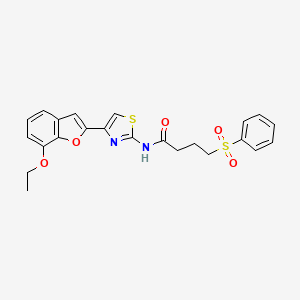
![(2E,3E)-1-(furan-2-yl)-3-hydrazinylidene-2-[2-(3-methylphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B2698208.png)
![1,4-Dioxaspiro[4.6]undecan-7-ylmethanamine](/img/structure/B2698209.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2698210.png)
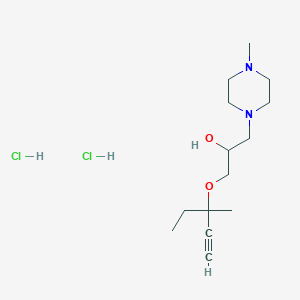
![2,2-Dimethyl-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2698214.png)
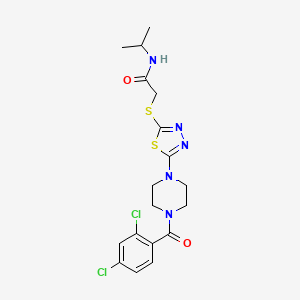
![5-[(Hydroxyimino)methyl]-1,3-thiazol-2-amine](/img/structure/B2698217.png)

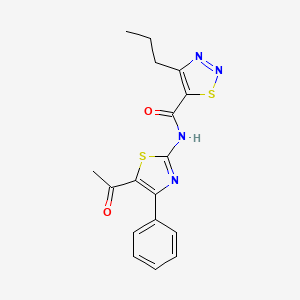
![5-(3-chloroanilino)-N-[1-(3,4-dimethoxyphenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2698225.png)